![molecular formula C27H53NO4S B12807676 N-[3-[2-(2-ethoxyethoxy)ethoxy]propyl]-8-(3-octylthiiran-2-yl)octanamide CAS No. 50276-79-4](/img/structure/B12807676.png)
N-[3-[2-(2-ethoxyethoxy)ethoxy]propyl]-8-(3-octylthiiran-2-yl)octanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-[2-(2-ethoxyethoxy)ethoxy]propyl]-8-(3-octylthiiran-2-yl)octanamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple ether linkages, a thiirane ring, and a long aliphatic chain, which contribute to its distinct chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[2-(2-ethoxyethoxy)ethoxy]propyl]-8-(3-octylthiiran-2-yl)octanamide typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:
-
Formation of the Ether Linkages: : The initial step involves the preparation of the triethoxypropyl chain. This can be achieved through the reaction of 3-chloropropanol with ethylene glycol in the presence of a base such as potassium carbonate, followed by subsequent etherification steps to introduce the ethoxy groups.
-
Introduction of the Thiirane Ring: : The thiirane ring can be introduced by reacting an appropriate alkene with sulfur and a catalyst, such as a transition metal complex, under controlled conditions to form the thiirane moiety.
-
Amidation Reaction: : The final step involves the coupling of the triethoxypropyl chain with the thiirane-containing octanoic acid derivative through an amidation reaction. This can be facilitated by using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired amide bond.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, would be essential to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the thiirane ring, leading to the formation of sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
-
Reduction: : Reduction reactions can target the amide group, converting it to an amine. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used for this purpose.
-
Substitution: : The ether linkages in the compound can participate in nucleophilic substitution reactions, where the ethoxy groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA, and other peroxides.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles such as halides, thiols, and amines.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted ethers depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, N-[3-[2-(2-ethoxyethoxy)ethoxy]propyl]-8-(3-octylthiiran-2-yl)octanamide is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, this compound may be investigated for its interactions with biological membranes and proteins, given its amphiphilic nature. Studies could focus on its potential as a drug delivery agent or its effects on cellular processes.
Medicine
In medicine, the compound’s potential therapeutic applications could be explored, particularly in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Industry
In industrial applications, this compound could be used in the formulation of specialty chemicals, surfactants, and other functional materials. Its unique properties may also find applications in coatings, adhesives, and lubricants.
Mécanisme D'action
The mechanism of action of N-[3-[2-(2-ethoxyethoxy)ethoxy]propyl]-8-(3-octylthiiran-2-yl)octanamide involves its interaction with molecular targets such as enzymes, receptors, and cellular membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and function. Additionally, the thiirane ring may interact with nucleophilic sites on proteins, leading to covalent modifications and altered protein activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[3-[2-(2-methoxyethoxy)ethoxy]propyl]-8-(3-octylthiiran-2-yl)octanamide: Similar structure but with methoxy groups instead of ethoxy groups.
N-[3-[2-(2-ethoxyethoxy)ethoxy]propyl]-8-(3-hexylthiiran-2-yl)octanamide: Similar structure but with a hexyl group instead of an octyl group on the thiirane ring.
Uniqueness
N-[3-[2-(2-ethoxyethoxy)ethoxy]propyl]-8-(3-octylthiiran-2-yl)octanamide is unique due to its specific combination of ether linkages, thiirane ring, and long aliphatic chain. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications. Its structural features allow for diverse chemical modifications and functionalization, providing opportunities for the development of new materials and pharmaceuticals.
Propriétés
Numéro CAS |
50276-79-4 |
|---|---|
Formule moléculaire |
C27H53NO4S |
Poids moléculaire |
487.8 g/mol |
Nom IUPAC |
N-[3-[2-(2-ethoxyethoxy)ethoxy]propyl]-8-(3-octylthiiran-2-yl)octanamide |
InChI |
InChI=1S/C27H53NO4S/c1-3-5-6-7-9-12-16-25-26(33-25)17-13-10-8-11-14-18-27(29)28-19-15-20-31-23-24-32-22-21-30-4-2/h25-26H,3-24H2,1-2H3,(H,28,29) |
Clé InChI |
QSCGTOHCCXQCCG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1C(S1)CCCCCCCC(=O)NCCCOCCOCCOCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


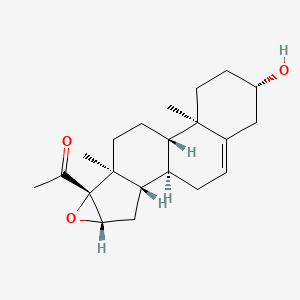
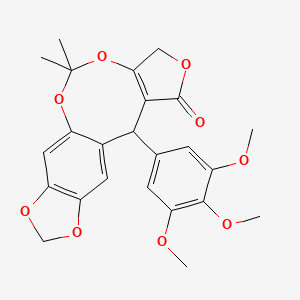
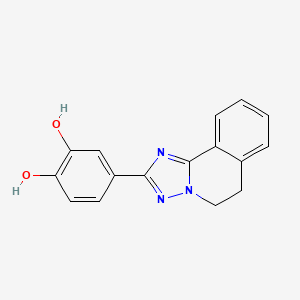

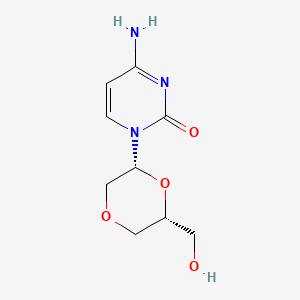
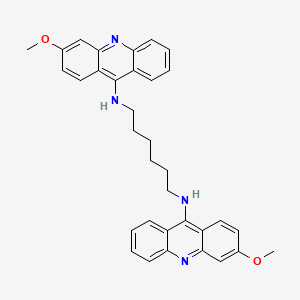

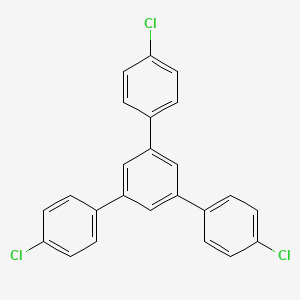
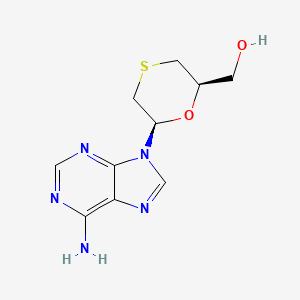
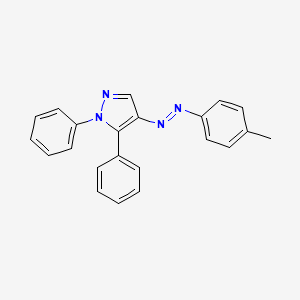
![Tricyclo[5.1.0.03,5]octane](/img/structure/B12807661.png)
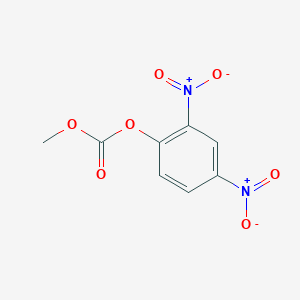
![N-[4-Nitro-5-(propan-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B12807671.png)

